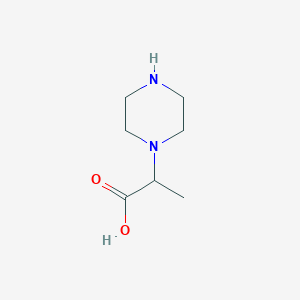

2-piperazin-1-ylpropanoic Acid

Description

Significance of Piperazine-Containing Scaffolds in Advanced Organic and Medicinal Chemistry

The piperazine (B1678402) moiety is widely recognized as a "privileged scaffold" in medicinal chemistry. fluorochem.co.ukfluorochem.co.ukontosight.ai This distinction arises from its advantageous physicochemical properties, including its typical water solubility, basicity, and straightforward chemical reactivity. echemi.comcymitquimica.com These characteristics are crucial for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates, often leading to improved oral bioavailability and better target engagement. fluorochem.co.ukcymitquimica.com

The six-membered ring containing two nitrogen atoms at opposite positions provides a flexible yet stable core that can be readily functionalized. fluorochem.co.ukechemi.com This allows chemists to systematically modify the structure to optimize its biological activity. As a result, the piperazine scaffold is a key component in a wide array of approved drugs, including therapies for cancer, infectious diseases, and central nervous system disorders. fluorochem.co.ukontosight.ai

Overview of 2-Piperazin-1-ylpropanoic Acid as a Versatile Core Structure

This compound integrates the beneficial features of the piperazine ring with a propanoic acid side chain. This combination provides two key points for chemical modification: the secondary amine of the piperazine ring and the carboxylic acid group. This dual functionality makes it a highly versatile building block in organic synthesis.

The presence of a chiral center at the second position of the propanoic acid chain also introduces the potential for stereospecific interactions with biological targets, a critical consideration in modern drug design. The ability to synthesize specific stereoisomers of this compound further enhances its utility.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₂ | echemi.comcymitquimica.com |

| Molecular Weight | 158.20 g/mol | echemi.comcymitquimica.com |

| CAS Number | 825594-88-5 (for racemate) | echemi.com |

| Appearance | White crystalline solid | cymitquimica.com |

Current Research Trajectories and Academic Relevance

Current research involving this compound and its derivatives is largely focused on the development of new therapeutic agents. The scaffold's adaptability allows for its incorporation into a diverse range of molecular architectures targeting various diseases.

One notable area of research is in the development of metabolic disease treatments. For instance, derivatives of (S)-2-(piperazin-1-yl)propanoic acid have been synthesized and evaluated as potent dual agonists for peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). researchgate.net These receptors are key regulators of lipid and glucose metabolism, making them important targets for anti-diabetic drugs.

Furthermore, the broader class of piperazinyl propanoic acid derivatives is being explored for other therapeutic applications. Research has shown that modifications of this core structure can lead to compounds with potential anticonvulsant and antinociceptive (pain-relieving) activities. uni.lu Additionally, related structures are being investigated for their potential as anticancer and antiprotozoal agents, highlighting the broad therapeutic potential of this chemical class. ontosight.ainih.govresearchgate.net

The ongoing exploration of this compound and its analogs in these and other therapeutic areas underscores its academic and industrial relevance. The versatility of this scaffold ensures its continued use in the quest for novel and more effective medicines.

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-6(7(10)11)9-4-2-8-3-5-9/h6,8H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRODMZSMBWYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371908 | |

| Record name | 2-piperazin-1-ylpropanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825594-88-5 | |

| Record name | 2-piperazin-1-ylpropanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Strategies for 2 Piperazin 1 Ylpropanoic Acid and Its Derivatives

Classical and Modern Approaches to the Synthesis of the 2-Piperazin-1-ylpropanoic Acid Scaffold

The construction of the this compound core can be achieved through several strategic disconnections, primarily involving the formation of the piperazine (B1678402) ring or the installation of the propanoic acid side chain onto a pre-existing piperazine moiety.

Direct Alkylation and Amination Routes to Piperazine-Propanoic Acid Systems

Direct alkylation of piperazine with a suitable three-carbon electrophile containing a carboxylic acid or its ester equivalent is a common and straightforward approach. This typically involves the reaction of piperazine with a 2-halopropanoic acid or ester. rsc.org To control the extent of alkylation and avoid the formation of undesired dialkylated products, it is often necessary to use a large excess of the piperazine nucleophile or to employ a protecting group strategy. For instance, mono-Boc-piperazine can be alkylated on the unprotected nitrogen, followed by deprotection to yield the desired mono-substituted product. researchgate.net

Reductive amination represents another powerful tool for forging the N-C bond between the piperazine and the propanoic acid fragments. This method involves the reaction of piperazine with a 2-oxopropanoic acid derivative (pyruvic acid) in the presence of a reducing agent. nih.govrsc.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being popular choices due to their mildness and selectivity. rsc.orgnih.gov Catalytic reductive amination using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) is also a viable and scalable option. acs.org

A notable development is the direct catalytic N-alkylation of amines with carboxylic acids, which circumvents the need for pre-activated carboxylic acid derivatives or the handling of potentially hazardous halo-acids. organic-chemistry.org This approach utilizes a catalyst, often platinum-based, and a silane (B1218182) as a reducing agent to directly couple the amine and carboxylic acid. organic-chemistry.org

| Method | Reactants | Key Features | References |

| Direct Alkylation | Piperazine and 2-halopropanoic acid/ester | Straightforward, potential for dialkylation | rsc.org |

| Reductive Amination | Piperazine and 2-oxopropanoic acid derivative | Mild conditions, good selectivity | nih.govrsc.org |

| Catalytic N-Alkylation | Piperazine and propanoic acid | Direct coupling, avoids pre-activation | organic-chemistry.org |

Cyclization Reactions in the Construction of the Piperazine Ring

An alternative strategy involves the construction of the piperazine ring itself from acyclic precursors that already contain the propanoic acid moiety or a precursor to it. scispace.com One common approach is the cyclization of appropriately substituted ethylenediamine (B42938) derivatives. vurup.skresearchgate.net For example, a primary amine can undergo a double Michael addition to nitrosoalkenes to form bis(oximinoalkyl)amines, which can then be reductively cyclized to form the piperazine ring. nih.gov

Palladium-catalyzed cyclization reactions have emerged as a versatile method for the synthesis of highly substituted piperazines. acs.org These reactions can couple a diamine component with a propargyl unit, leading to the formation of the piperazine ring with good to excellent yields and high control over regiochemistry and stereochemistry. acs.org Another approach involves the intramolecular hydroamination of an appropriately functionalized amine, which can be a key step in a modular synthesis of disubstituted piperazines. organic-chemistry.org

The choice of synthetic route often depends on the desired substitution pattern on the piperazine ring and the availability of starting materials.

| Cyclization Strategy | Precursors | Key Features | References |

| From Ethylenediamine Derivatives | Substituted ethylenediamines | Builds the piperazine ring from acyclic precursors | vurup.skresearchgate.net |

| Reductive Cyclization of Dioximes | Primary amines and nitrosoalkenes | Forms substituted piperazines | nih.gov |

| Palladium-Catalyzed Cyclization | Diamines and propargyl units | High control over stereochemistry | acs.org |

| Intramolecular Hydroamination | Functionalized amines | Modular synthesis of disubstituted piperazines | organic-chemistry.org |

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure this compound analogues is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Chiral Pool Approaches Utilizing Amino Acid Precursors

A widely used strategy for obtaining chiral piperazine derivatives is to start from readily available and enantiomerically pure α-amino acids. rsc.orgnih.govresearchgate.net These natural building blocks provide a scaffold with a defined stereocenter. The synthesis typically involves a series of transformations to construct the piperazine ring onto the amino acid framework. For instance, an α-amino acid can be converted into a chiral 1,2-diamine derivative, which then undergoes cyclization to form the piperazine ring. rsc.org This approach allows for the synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines in a few steps. rsc.orgresearchgate.net A key transformation can be an aza-Michael addition between a chiral diamine and an in situ generated vinyl sulfonium (B1226848) salt. rsc.orgresearchgate.net

Catalytic Asymmetric Transformations for Enantiopure Derivatives

Catalytic asymmetric synthesis offers an efficient and atom-economical way to produce chiral compounds. smolecule.com In the context of this compound derivatives, this can involve the asymmetric hydrogenation of a prochiral precursor. For example, the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can provide chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cndicp.ac.cn These piperazinones can then be converted to the corresponding chiral piperazines. dicp.ac.cn

Another powerful method is the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones. This allows for the synthesis of highly enantioenriched tertiary piperazine-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. nih.govnih.gov More recently, one-pot catalytic approaches have been developed for the asymmetric synthesis of C3-substituted piperazin-2-ones, which can serve as versatile intermediates. nih.gov

Diastereoselective Synthesis Pathways

When multiple stereocenters are present in the target molecule, controlling the relative stereochemistry becomes crucial. Diastereoselective synthesis aims to selectively form one diastereomer over others. For instance, the iridium-catalyzed [3+3]-cycloaddition of imines has been shown to be a straightforward and atom-economic method for the synthesis of complex C-substituted piperazines, selectively forming a single diastereoisomer. nih.gov

Furthermore, multicomponent reactions, such as the Ugi reaction, can be employed in a diastereoselective manner to construct complex heterocyclic systems containing a piperazine ring. A Ugi/nucleophilic substitution/N-acylation sequence has been developed for the one-pot diastereoselective synthesis of pyrrolopiperazine-2,6-diones. acs.org

| Stereoselective Method | Key Strategy | Outcome | References |

| Chiral Pool Synthesis | Use of α-amino acids | Enantiomerically pure 2-substituted piperazines | rsc.orgnih.govresearchgate.net |

| Catalytic Asymmetric Hydrogenation | Hydrogenation of prochiral pyrazin-2-ols | Chiral piperazin-2-ones | dicp.ac.cndicp.ac.cn |

| Catalytic Asymmetric Allylic Alkylation | Alkylation of N-protected piperazin-2-ones | Enantioenriched tertiary piperazines | nih.govnih.gov |

| Diastereoselective Cycloaddition | Iridium-catalyzed [3+3]-cycloaddition of imines | Single diastereomer of C-substituted piperazines | nih.gov |

| Diastereoselective Multicomponent Reaction | Ugi/nucleophilic substitution/N-acylation sequence | Diastereoselective synthesis of pyrrolopiperazine-2,6-diones | acs.org |

Advanced Synthetic Techniques and Reaction Optimization

The quest for efficient and versatile methods to synthesize functionalized piperazines has led to the development of several advanced techniques. These methods offer significant advantages over traditional approaches, which are often lengthy and limited by the availability of starting materials. mdpi.comencyclopedia.pub

Palladium-Catalyzed Cross-Coupling Reactions in Piperazine Functionalization

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the formation of carbon-nitrogen (C-N) bonds in the synthesis of N-arylpiperazines. nih.govresearchgate.net This methodology provides an attractive alternative to traditional methods that often require harsh conditions and suffer from limited substrate scope. nih.gov The Buchwald-Hartwig amination allows for the coupling of various aryl halides with piperazine and its derivatives under relatively mild conditions, facilitated by a palladium catalyst and a suitable ligand. researchgate.netresearchgate.net

Recent advancements have focused on improving the efficiency and applicability of these reactions. For instance, a facile palladium-catalyzed methodology enables the synthesis of arylpiperazines under aerobic conditions, which is a significant advantage for large-scale production. organic-chemistry.orgacs.org This method has proven effective for the amination of both electron-donating and sterically hindered aryl chlorides, affording high yields of the desired products. nih.govorganic-chemistry.org Furthermore, the use of piperazine itself as a solvent has been explored, offering a more cost-effective and environmentally friendly approach. organic-chemistry.orgacs.org The development of new ligands, such as X-Phos, has also been crucial in expanding the scope of the Buchwald-Hartwig amination for the synthesis of complex piperazine-containing molecules. researchgate.net

The versatility of palladium catalysis extends beyond C-N bond formation to include other cross-coupling reactions like the Suzuki and Heck reactions, which can be employed for the functionalization of the piperazine ring. mdpi.com

Table 1: Comparison of Catalytic Systems in Buchwald-Hartwig Amination of Piperazines

| Catalyst System | Aryl Halide Scope | Reaction Conditions | Key Advantages |

| Pd(OAc)₂ / Ligand | Aryl bromides and chlorides | Room temperature to elevated temperatures | High yields, good functional group tolerance |

| Pd Nanoparticles | Aryl halides | Recyclable catalyst | Durability and recyclability of the catalyst |

| Pd(0) / X-Phos | Aryl bromides and chlorides | Mild conditions | High efficiency for challenging substrates |

This table provides a general overview. Specific conditions and outcomes may vary depending on the specific substrates and ligands used.

Annulation and Condensation Methodologies

Annulation and condensation reactions represent fundamental strategies for the construction of the piperazine ring itself. These methods involve the formation of two new bonds in a single or sequential step, providing a convergent approach to the piperazine core.

One notable annulation method involves the reaction of 1,2-diamines with vinyl onium salts. bris.ac.uk This process proceeds through a conjugate addition followed by an intramolecular cyclization, affording piperazines in high yields under mild conditions. bris.ac.uk The reaction is particularly effective for the synthesis of morpholines, thiomorpholines, and piperazines. bris.ac.uk

The Pictet-Spengler reaction, a classic condensation reaction, is also utilized for the synthesis of piperazine-containing fused heterocyclic systems. wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The Ugi multicomponent reaction can be combined with the Pictet-Spengler reaction in a one-pot process to generate complex polycyclic piperazine scaffolds. nih.gov

The Mannich reaction provides another versatile condensation route to piperazine derivatives. researchgate.nettandfonline.com This three-component reaction involves an amine, formaldehyde (B43269) (or another aldehyde), and a compound containing an active hydrogen. It has been successfully employed to synthesize N-Mannich bases of piperazine with various substituents. researchgate.netjgtps.com

Environmentally Conscious and Solvent-Free Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally friendly methods for the synthesis of piperazine derivatives. researchgate.net These approaches aim to minimize waste, reduce the use of hazardous solvents, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. mdpi.comscipublications.comderpharmachemica.com Microwave irradiation has been successfully applied to various reactions, including the synthesis of monosubstituted piperazines, 2,5-piperazinediones, and other piperazine-based heterocycles. mdpi.comscipublications.comresearchgate.net

Solvent-free reaction conditions offer another significant green advantage. nih.govorganic-chemistry.org The palladium-catalyzed synthesis of arylpiperazines has been demonstrated to proceed efficiently using an excess of piperazine as the solvent, eliminating the need for volatile organic solvents. nih.govorganic-chemistry.org Similarly, the synthesis of 2,5-piperazinediones from N-Boc dipeptide esters can be achieved under solvent-free conditions using microwave irradiation. researchgate.net

Ultrasound-assisted synthesis is another eco-friendly technique that has been applied to the preparation of piperazine derivatives. dntb.gov.uaresearchgate.netmdpi.com Sonication can enhance reaction rates and yields, as demonstrated in the synthesis of piperazine-1-carbodithioates and other heterocyclic systems. dntb.gov.uamdpi.comresearchgate.net The Petasis reaction, a multicomponent reaction for the synthesis of piperazine analogs, has also been shown to benefit from ultrasound irradiation, providing a greener alternative to prolonged refluxing. researchgate.net

Table 2: Green Chemistry Approaches in Piperazine Synthesis

| Technique | Key Principle | Example Application |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Synthesis of monosubstituted piperazines |

| Solvent-Free Synthesis | Elimination of volatile organic solvents | Pd-catalyzed arylation using piperazine as solvent |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates through cavitation | Synthesis of piperazine-1-carbodithioates |

| Multicomponent Reactions | One-pot synthesis, atom economy | Petasis reaction for piperazine analogs |

Synthesis of Key Intermediates and Precursors to this compound Derivatives

The synthesis of this compound derivatives often relies on the preparation of key intermediates and precursors that can be further elaborated. A common strategy involves the use of protecting groups to selectively functionalize the piperazine nitrogens. 1-Boc-piperazine is a widely used intermediate, as the tert-butoxycarbonyl (Boc) group can be readily introduced and subsequently removed under acidic conditions. scientificlabs.ie This allows for the selective N-alkylation or N-arylation of the unprotected nitrogen.

The synthesis of monosubstituted piperazines can be achieved through a one-pot, one-step procedure involving the reaction of a protonated piperazine with an appropriate electrophile. mdpi.com This method avoids the need for protecting groups and offers a simple and cost-effective route to a variety of N-substituted piperazines. mdpi.com

For the synthesis of 3-substituted piperazine-2-acetic acid esters, an efficient five-step route starting from amino acids has been developed. nih.gov This methodology features the synthesis of a key chiral 1,2-diamine intermediate that undergoes annulation to form the desired piperazine core. nih.gov

The synthesis of precursors for fragment-based drug discovery often requires the development of routes that allow for the introduction of multiple vectors for further elaboration. astx.com For example, a di-substituted piperazine portion of a molecule can be synthesized with defined stereochemistry starting from amino acid precursors. astx.com

Post-Synthetic Modifications and Functionalization of the Piperazine-Propanoic Acid Core

Once the core piperazine-propanoic acid scaffold is assembled, further functionalization is often necessary to introduce desired pharmacophoric groups and modulate the compound's properties. The two nitrogen atoms of the piperazine ring provide convenient handles for such modifications. nsf.gov

N-alkylation is a common post-synthetic modification, typically achieved through nucleophilic substitution on alkyl halides or sulfonates. mdpi.com This method has been used in the synthesis of numerous piperazine-containing drugs. mdpi.com Reductive amination and the reduction of carboxamides are alternative methods for N-alkylation. mdpi.com

N-arylation, as discussed previously, is most effectively carried out using palladium-catalyzed Buchwald-Hartwig amination. nih.gov This reaction allows for the introduction of a wide range of aryl and heteroaryl groups onto the piperazine nitrogen.

Functionalization can also occur at the carbon atoms of the piperazine ring. While less common, methods for C-H functionalization are gaining prominence, offering new avenues for structural diversification. doaj.orgmdpi.com These reactions allow for the direct introduction of substituents onto the carbon framework of the piperazine ring, expanding the accessible chemical space for drug discovery. mdpi.comencyclopedia.pub

The carboxylic acid moiety of the propanoic acid side chain also provides a site for modification. Standard coupling reactions can be used to form amides, esters, and other derivatives, further diversifying the chemical structure.

Chemical Reactivity and Mechanistic Investigations of 2 Piperazin 1 Ylpropanoic Acid

Elucidation of Reaction Pathways and Transformation Mechanisms

The reactivity of 2-piperazin-1-ylpropanoic acid is characterized by the interplay of its three key functional groups: the carboxylic acid, the secondary amine at the 4-position of the piperazine (B1678402) ring, and the tertiary amine at the 1-position. The transformation pathways of this molecule are diverse, allowing for a range of synthetic modifications.

One of the primary reaction pathways involves the N-alkylation of the piperazine ring. The secondary amine at the 4-position is a nucleophilic site amenable to reaction with various electrophiles. For instance, in the synthesis of related compounds, N-alkylation of a piperazine derivative with ethyl 2-bromo-2-methylpropanoate (B8525525) has been demonstrated. researchgate.net This suggests that the N4-position of this compound can be readily functionalized, leading to a variety of derivatives with potentially altered chemical and physical properties.

Another significant transformation pathway involves reactions at the carboxylic acid moiety. Standard carboxylic acid chemistry, such as esterification and amide bond formation , can be applied. For example, coupling with alcohols in the presence of an acid catalyst would yield the corresponding esters, while reaction with amines using standard peptide coupling reagents (e.g., DCC, HOBt) would produce a range of amides. These transformations are fundamental in medicinal chemistry for modifying the pharmacokinetic properties of a lead compound.

The synthesis of the parent molecule itself can be envisioned through several routes. A common method for the synthesis of N-substituted piperazines involves the cyclo-condensation of a diamine with a dihalide or the reductive amination of a piperazine precursor. For this compound, a plausible synthetic route would be the nucleophilic substitution of a 2-halopropanoic acid derivative (e.g., ethyl 2-bromopropionate) with piperazine, followed by hydrolysis of the ester.

The presence of both an amine and a carboxylic acid function also allows for the formation of various heterocyclic systems. For instance, derivatives of this compound could potentially serve as precursors for the synthesis of more complex molecules, including bicyclic structures, through intramolecular reactions.

Acid-Base Equilibria and Protonation States of the Piperazinylpropanoic Acid System

The acid-base properties of this compound are complex due to the presence of three ionizable groups: the carboxylic acid and the two nitrogen atoms of the piperazine ring. The protonation state of the molecule is highly dependent on the pH of the surrounding medium.

In strongly acidic solutions, all three functional groups will be protonated. The carboxylic acid will be in its neutral form (-COOH), and both piperazine nitrogens will be protonated to form a dicationic species (-NH2+- and -NH+-). As the pH increases, the most acidic proton, that of the carboxylic acid (typically with a pKa around 2-3), will be the first to dissociate, forming a carboxylate (-COO-).

With a further increase in pH, the protonated nitrogens of the piperazine ring will begin to deprotonate. The pKa values for piperazine itself are approximately 5.68 and 9.73. In this compound, the electron-withdrawing effect of the propanoic acid substituent would be expected to lower the pKa of the adjacent N1 nitrogen, making it more acidic (a weaker base) than the N4 nitrogen. Consequently, the N1-H+ would likely deprotonate at a lower pH than the N4-H+.

At physiological pH (~7.4), the carboxylic acid will be deprotonated (-COO-), and the piperazine ring will likely exist as a mixture of monoprotonated species (predominantly at the more basic N4 position) and a neutral species. In strongly basic solutions, all three groups will be deprotonated, resulting in an anionic molecule.

The various protonation states of this compound are summarized in the table below.

| pH Range | Carboxylic Acid | N1-Piperazine | N4-Piperazine | Overall Charge |

| < 2 | -COOH | -NH+- | -NH2+- | +2 |

| 3 - 5 | -COO- | -NH+- | -NH2+- | +1 |

| 6 - 9 | -COO- | -N- | -NH2+- | 0 / +1 |

| > 10 | -COO- | -N- | -NH- | -1 |

Intramolecular Cyclization and Ring-Opening Reactions

The structure of this compound, containing both an amine and a carboxylic acid, presents the possibility of intramolecular cyclization reactions, particularly to form lactams. Under suitable conditions, such as high temperatures or the use of dehydrating agents, the carboxylic acid and the secondary amine at the N4 position could undergo an intramolecular condensation to form a bicyclic diketopiperazine-like structure. The formation of 2,5-diketopiperazines is a common cyclization pathway for dipeptides. wikipedia.org

Conversely, derivatives of this compound that exist as lactams could undergo ring-opening reactions. The hydrolysis of the amide bond in a lactam ring can be catalyzed by either acid or base. rsc.org For example, a β-lactam ring is known to be highly reactive due to ring strain, making it susceptible to nucleophilic attack and subsequent ring opening. khanacademy.org While the potential lactam formed from this compound would be part of a less strained six-membered ring, the principle of hydrolytic ring-opening remains relevant.

The propensity for these cyclization and ring-opening reactions would be influenced by factors such as the substituents on the piperazine ring and the reaction conditions employed. The formation of such cyclic structures can have a significant impact on the molecule's conformation and biological activity.

Study of Stability under Various Chemical Conditions

The chemical stability of this compound is largely dictated by the robustness of the piperazine ring and the reactivity of the propanoic acid side chain.

Stability in Acidic and Basic Conditions: Under strongly acidic conditions, the primary concern for stability would be the potential for acid-catalyzed degradation reactions. While the piperazine ring is generally stable, prolonged exposure to strong acids at high temperatures could lead to ring-opening or other rearrangements. The stability of related thioamide derivatives of piperine (B192125) has been shown to be lower in acidic environments compared to basic ones. researchgate.net

In basic conditions, the carboxylic acid group will exist as a carboxylate, which is generally stable. The piperazine ring is also relatively stable in basic media. However, at very high pH and temperature, base-catalyzed degradation pathways could become significant.

The stability of this compound under various chemical conditions is summarized in the table below.

| Condition | Expected Stability | Potential Degradation Pathways |

| Neutral pH, Room Temperature | High | Unlikely to degrade |

| High Temperature | Moderate to High | Decarboxylation, Ring Degradation |

| Strongly Acidic (e.g., pH < 1) | Moderate | Acid-catalyzed hydrolysis of potential amide bonds, Ring-opening |

| Strongly Basic (e.g., pH > 13) | Moderate to High | Base-catalyzed degradation |

Derivatives and Analogues: Structural Design and Chemical Exploration

Strategies for Structural Modification of the 2-Piperazin-1-ylpropanoic Acid Core

The secondary amine in the piperazine (B1678402) ring is a key site for introducing structural diversity. A multitude of substituents can be appended to this nitrogen, significantly influencing the molecule's chemical and physical properties.

N-Aryl Derivatives : A common strategy involves the introduction of aromatic rings. The main synthetic routes to achieve this are the Buchwald–Hartwig coupling, the Ullmann–Goldberg reaction, and aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic or heteroaromatic systems. mdpi.com For instance, a 4-chlorophenyl group has been successfully attached to the piperazine ring to create derivatives like 2-[4-(4-chlorophenyl)-piperazin-1-yl]-2-methylpropanoic acid ethyl ester. mdpi.com

N-Alkyl Derivatives : Alkyl groups can be introduced via methods such as nucleophilic substitution on alkyl halides or sulfonates, and the reduction of carboxyamides. mdpi.com

N-Heterocyclic Derivatives : Various N-aromatic heterocyclic substitutions, particularly indole-based moieties, have been successfully incorporated. nih.gov These groups can be linked directly or via linkers like amides or methylene (B1212753) groups, demonstrating that a direct connection is not always necessary to maintain certain structural features. nih.gov

Complex Scaffolds : The piperazine nitrogen can also be part of more complex structures, such as a 4-(2,6-di(pyrrolidin-1-yl)pyrimidine) scaffold, where further variation of aryl substituents can be explored. nih.gov

The introduction of these N-substituents allows for the modulation of properties such as basicity and hydrophobicity. nih.gov The nitrogen atoms of the piperazine core contribute to the pharmacokinetic characteristics of molecules due to their pKa, and substitutions can fine-tune these properties. nih.gov

Table 1: Examples of N-Substitution on the Piperazine Ring

| Substitution Type | Example Substituent | Synthetic Method Mentioned |

|---|---|---|

| N-Aryl | 4-Chlorophenyl | N-Alkylation |

| N-Aryl | Phenyl, Ethylbenzene | Not specified |

| N-Heterocyclic | Substituted Indole | Amide or Methylene Linker |

The propanoic acid portion of the molecule offers another avenue for structural variation, although it is explored less frequently than N-substitution. mdpi.com Modifications at this site can alter the molecule's acidic character, polarity, and steric profile.

Esterification : The carboxylic acid can be converted to its corresponding ester, such as an ethyl ester. This is demonstrated in the synthesis of 2-[4-(4-chlorophenyl)-piperazin-1-yl]-2-methylpropanoic acid ethyl ester. mdpi.com This modification removes the acidic proton and increases lipophilicity.

Alpha-Substitution : The carbon alpha to the carbonyl group can be substituted. For example, the introduction of a methyl group at the 2-position of the propanoic acid chain has been reported. mdpi.com

Amide Formation : While not explicitly detailed for this compound in the provided context, the carboxylic acid functional group is readily converted to amides through standard coupling reactions with primary or secondary amines. This would replace the carboxylic acid with a neutral, hydrogen-bond donating/accepting group.

Beyond simple N-aryl or N-heterocyclic substitution, the this compound framework can be integrated with a wide array of complex cyclic systems. This strategy aims to create hybrid molecules that merge the structural features of the piperazine core with those of other well-established chemical scaffolds.

Pyrimidine Scaffolds : Derivatives have been synthesized where the piperazine ring is attached to a di-substituted pyrimidine ring, creating complex structures like 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine. nih.gov

Quinolone Conjugates : The piperazine moiety is a common feature in quinolone antibacterials. Hybrid molecules have been synthesized by linking the piperazine nitrogen to a thiazolidinedione moiety, which is itself attached to a norfloxacin core. mdpi.com

Indole and Bioisosteres : Substituted indole rings, as well as bioisosteres like indazole and benzo[b]thiophene, have been attached to the piperazine nitrogen, often as part of a larger molecular assembly. nih.gov

The incorporation of these moieties dramatically alters the size, shape, and electronic properties of the resulting molecules, providing a powerful tool for chemical exploration.

Synthetic Approaches to Diverse Derivatized Structures

The synthesis of derivatives of this compound relies on a broad range of established and modern organic chemistry reactions. The choice of synthetic route depends on the desired substitution pattern, with distinct methods employed for C-N bond formation, C-C bond formation, and ring construction.

Key synthetic strategies include:

N-Arylation :

Buchwald-Hartwig Amination : A palladium-catalyzed cross-coupling reaction that is a primary method for forming C-N bonds between the piperazine nitrogen and aryl halides. mdpi.com

Aromatic Nucleophilic Substitution (SNAr) : Effective when the aromatic ring to be attached is sufficiently electron-deficient, often seen in the synthesis of N-heteroaryl piperazines. mdpi.com

N-Alkylation :

Nucleophilic Substitution : A straightforward approach involving the reaction of the piperazine nitrogen with an alkyl halide (e.g., ethyl 2-bromo-2-methylpropanoate) or sulfonate. mdpi.commdpi.com

Reductive Amination : A two-step process involving the formation of an iminium ion from an aldehyde or ketone, followed by reduction to form the C-N bond. mdpi.com

Piperazine Ring Synthesis :

Cyclization Reactions : Methods exist to construct the piperazine ring itself from acyclic precursors. This can involve the reaction of a suitable aniline with bis-(2-haloethyl)amine or diethanolamine. mdpi.com Palladium-catalyzed cyclization of propargyl units with diamines provides a modular approach to highly substituted piperazines. organic-chemistry.org Another method involves the stereoselective catalytic reductive cyclization of bis(oximinoalkyl)amines. researchgate.net

Cascade Reactions : One-pot procedures, such as a cascade double nucleophilic substitution, have been developed for the efficient synthesis of related structures like piperazin-2-ones. researchgate.net

C-H Functionalization :

Photoredox Catalysis : Emerging methods allow for the direct functionalization of C-H bonds on the piperazine ring. This can be used for α-arylation or α-alkylation, providing access to derivatives that are difficult to obtain through traditional methods. mdpi.com

Table 2: Overview of Synthetic Methodologies

| Reaction Type | Methodology | Application |

|---|---|---|

| C-N Bond Formation | Buchwald-Hartwig Amination | N-Arylation |

| Aromatic Nucleophilic Substitution (SNAr) | N-(Hetero)Arylation | |

| Nucleophilic Substitution (Alkylation) | N-Alkylation | |

| Reductive Amination | N-Alkylation | |

| Ring Construction | Palladium-Catalyzed Cyclization | Synthesis of substituted piperazine rings |

| Reductive Cyclization of Oximes | Synthesis of piperazine rings |

Impact of Structural Variations on Chemical Reactivity and Molecular Recognition (excluding biological efficacy)

Structural modifications to the this compound core have a profound impact on the molecule's intrinsic chemical properties and its ability to participate in non-covalent interactions, which is the basis of molecular recognition.

Physicochemical Properties : The two nitrogen atoms in the piperazine ring are basic and contribute to the water solubility of the parent molecule. nih.gov N-substitution significantly alters these properties. Attaching electron-withdrawing aryl groups decreases the basicity of the distal nitrogen, while alkyl groups have a lesser effect. Esterification of the propanoic acid moiety removes the acidic proton and increases lipophilicity.

Chemical Reactivity : The nucleophilicity of the N-4 nitrogen is a key aspect of its chemical reactivity, forming the basis for many of the synthetic approaches described. The presence of bulky or electron-withdrawing substituents on this nitrogen can sterically hinder or electronically deactivate it, reducing its reactivity in subsequent reactions.

Molecular Conformation and Recognition : The introduction of different substituents influences the conformational preferences of the piperazine ring, which typically exists in a chair conformation. In derivatives of norfloxacin, the introduction of a large polar substituent on the piperazine nitrogen causes protons near the substituent to appear differently in the 13C-NMR spectrum compared to those closer to the quinolone nucleus, indicating a distinct chemical environment and potential conformational constraints. mdpi.com Molecular docking studies, used to predict binding modes, demonstrate how different substituents can engage in various non-covalent interactions such as hydrogen bonds, and hydrophobic interactions. For example, in a series of piperazine sulfonamide analogues, docking studies were used to understand the binding interactions with target proteins. nih.gov These studies reveal how the spatial arrangement of functional groups, dictated by structural variations, governs the molecule's ability to fit into and interact with a binding site.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-[4-(4-Chlorophenyl)-piperazin-1-yl]-2-methylpropanoic acid ethyl ester |

| Norfloxacin |

Computational Chemistry and Theoretical Studies of 2 Piperazin 1 Ylpropanoic Acid Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and geometric parameters of molecules. nih.gov For piperazine (B1678402) derivatives, DFT studies have been employed to understand their molecular geometry, vibrational frequencies, and electronic properties. dntb.gov.ua Such calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and predict the molecule's reactivity and stability. nih.gov

Studies on piperazine-containing compounds have utilized DFT to analyze intramolecular interactions, such as hydrogen bonding, and to understand the effect of substituents on the piperazine ring's conformation and electronic properties. dntb.gov.ua The calculated geometric parameters, like bond lengths and angles, often show good agreement with experimental data from X-ray crystallography. bohrium.com Furthermore, the analysis of the molecular electrostatic potential (MEP) helps in identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its interaction with biological targets.

Table 1: Examples of DFT Studies on Piperazine Derivatives

| Compound Class | Computational Method | Key Findings |

|---|---|---|

| Substituted Piperazines | DFT/B3LYP | Elucidation of stable conformations and intramolecular hydrogen bonding. |

| Piperazine Salts | DFT | Analysis of intermolecular interactions and charge distribution. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. connectjournals.com This method is widely used in drug discovery to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. nih.gov For derivatives of 2-piperazin-1-ylpropanoic acid, molecular docking simulations can identify potential biological targets and elucidate the key interactions that stabilize the ligand-receptor complex.

Numerous studies have reported the use of molecular docking to investigate the interaction of piperazine derivatives with various receptors and enzymes. connectjournals.comnih.govresearchgate.net These simulations can reveal crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the active site of the target. nih.gov The docking scores obtained from these simulations provide an estimation of the binding affinity, which can be used to rank and prioritize compounds for further experimental testing. mdpi.com For instance, docking studies on piperazine-2-carboxylic acid derivatives have provided insights into their interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov

Table 2: Molecular Docking Studies of Piperazine Derivatives

| Piperazine Derivative Class | Protein Target | Docking Software | Key Interactions Observed |

|---|---|---|---|

| 2-(2-(Substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles | Anticancer targets | Glide | Hydrogen bonding and hydrophobic interactions. connectjournals.com |

| Piperazine-2-carboxylic acid derivatives | AChE and BChE | MOE (Molecular Operating Environment) | Hydrogen bonding, hydrophobic and ionic interactions. nih.gov |

| 2-Piperazinyl quinoxaline (B1680401) derivatives | c-Kit tyrosine kinase, P-glycoprotein | Not specified | Wrapping within the catalytic cavity and binding pocket. researchgate.net |

Molecular Dynamics Simulations for Conformational Landscape and System Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net For systems involving this compound and its analogs, MD simulations can provide detailed information about their conformational flexibility, the stability of ligand-protein complexes, and the dynamics of their interactions with the surrounding environment, such as water molecules. nih.govresearchgate.net

In the context of drug design, MD simulations are often used to refine the results of molecular docking. While docking provides a static picture of the binding pose, MD simulations can explore the dynamic behavior of the ligand-receptor complex, assessing its stability and identifying key residues that are consistently involved in the interaction. nih.govresearchgate.net Studies on piperazine derivatives have employed MD simulations to confirm the stability of the docked poses within the active sites of their respective targets and to analyze the hydrogen bond networks that contribute to binding. nih.govresearchgate.net These simulations offer a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of a compound with its physicochemical properties or biological activity. openpharmaceuticalsciencesjournal.comnih.gov For piperazine-containing compounds, QSPR/QSAR models can be developed to predict various properties, such as solubility, lipophilicity, and receptor binding affinity, based on a set of calculated molecular descriptors. openpharmaceuticalsciencesjournal.comacs.org

These models are built using a dataset of compounds with known properties or activities. A wide range of descriptors, including constitutional, topological, electronic, and quantum mechanical parameters, are calculated for each molecule. acs.org Statistical techniques, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the property of interest. openpharmaceuticalsciencesjournal.com Several QSAR studies have been conducted on arylpiperazine derivatives to predict their affinity for various receptors, highlighting the importance of descriptors related to hydrogen bonding, molecular shape, and electronic properties. nih.govacs.org

Table 3: QSPR/QSAR Studies on Piperazine Derivatives

| Compound Class | Predicted Property/Activity | Modeling Technique | Key Descriptor Types |

|---|---|---|---|

| Arylpiperazine derivatives | α1 Adrenoceptor affinity | Genetic Function Approximation (GFA) | Topological, hydrogen-bond properties, number of rotatable bonds. acs.orgacs.org |

| Piperazine and keto piperazine derivatives | Renin inhibitory activity | Multiple Linear Regression (MLR) | Constitutional descriptors (e.g., number of double bonds, number of oxygen atoms). openpharmaceuticalsciencesjournal.com |

Theoretical Prediction of Spectroscopic Parameters for Structural Assignment

Computational methods can be employed to predict the spectroscopic parameters of molecules, which can be a valuable tool for structural elucidation and the interpretation of experimental spectra. nih.gov For this compound and its derivatives, theoretical calculations can predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. bohrium.comurfu.ru

DFT calculations have been shown to provide accurate predictions of 1H and 13C NMR chemical shifts, especially when considering conformational isomers. nih.gov By comparing the theoretically predicted spectra with experimental data, it is possible to confirm the structure of a synthesized compound or to distinguish between different possible isomers. bohrium.comurfu.ru Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in experimental IR and Raman spectra, providing insights into the vibrational modes of the molecule. bohrium.comurfu.ru

Analytical Methodologies for Characterization and Quantitation of 2 Piperazin 1 Ylpropanoic Acid

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like 2-piperazin-1-ylpropanoic acid. unodc.org Reversed-phase HPLC (RP-HPLC) is the most common modality used for piperazine-containing compounds. nih.gov

In a typical RP-HPLC setup, an octadecylsilane (B103800) (C18) column is used as the stationary phase. pensoft.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). pensoft.net The acidic nature of the propanoic acid group and the basic nature of the piperazine (B1678402) nitrogens mean that pH control of the mobile phase is critical for achieving good peak shape and retention.

Due to the lack of a strong chromophore in the this compound structure, UV detection can be challenging. tsijournals.comsielc.com While detection at low wavelengths (e.g., ~210 nm) is possible, alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or mass spectrometry (LC-MS) offer superior sensitivity and are often preferred. sielc.comresearchgate.net The method can be validated for parameters including linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ) to ensure reliable results. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | ELSD / CAD / Mass Spectrometer |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. this compound, being a zwitterionic amino acid, has low volatility and is not directly suitable for GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue. tsijournals.com Common derivatization reagents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride) which react with the carboxylic acid and secondary amine groups.

The derivatized analyte is then introduced into the GC system, where it is separated on a capillary column. A mid-polarity stationary phase, such as (50%-Phenyl)-methylpolysiloxane, is often effective for separating piperazine derivatives. tsijournals.com Detection is typically achieved using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (GC-MS). researchgate.netrsc.org The method's performance is optimized by adjusting parameters like the temperature ramp, carrier gas flow rate, and injector temperature. rsc.org

Table 2: Representative GC Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization | Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-17 or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. analyticaltoxicology.com It is particularly useful for monitoring reaction progress, screening for the presence of the compound, and assessing purity by identifying the number of components in a sample. nih.gov

The stationary phase is typically silica (B1680970) gel pre-coated on a glass or aluminum plate. nih.gov The sample is spotted onto the plate, which is then developed in a sealed chamber containing a suitable mobile phase. For polar, zwitterionic compounds like this compound, a polar solvent system is required. A mixture of a polar organic solvent, an acid, and water (e.g., butanol:acetic acid:water) is often effective. nih.gov After development, the separated spots are visualized. As the compound is not colored, visualization can be achieved under UV light (if the plate contains a fluorescent indicator) or by spraying with a staining reagent like ninhydrin, which reacts with the secondary amine of the piperazine ring. unodc.org The retention factor (Rf) value is calculated to characterize the compound's mobility in the specific TLC system.

Table 3: Example TLC System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | n-Butanol : Glacial Acetic Acid : Water (4:1:1, v/v/v) |

| Visualization | UV light (254 nm) or Ninhydrin spray followed by heating |

| Expected Rf | ~0.4 - 0.6 (highly dependent on exact conditions) |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. These methods provide detailed information about the compound's molecular framework, connectivity of atoms, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information. nih.gov

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the methyl group (a doublet), the methine proton on the propanoic acid chain (a quartet), and the methylene (B1212753) protons on the piperazine ring (complex multiplets). The acidic proton of the carboxyl group and the N-H proton of the piperazine ring may be observable as broad singlets, or they may exchange with solvent protons (e.g., in D₂O). mdpi.com

¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom in the molecule. researchgate.net Expected signals include those for the carboxylic carbon (downfield, ~175-180 ppm), the methine and methyl carbons of the propanoic acid moiety, and the methylene carbons of the piperazine ring. mdpi.com

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity between the propanoic acid side chain and the piperazine ring. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound *

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Propanoic acid -COOH | 11-12 (broad s) | ~178 |

| Propanoic acid α-CH | ~3.1 (q) | ~62 |

| Propanoic acid β-CH₃ | ~1.3 (d) | ~15 |

| Piperazine -CH₂- (adjacent to N-CH) | ~2.8-3.0 (m) | ~53 |

| Piperazine -CH₂- (adjacent to N-H) | ~3.0-3.2 (m) | ~45 |

| Piperazine N-H | Variable (broad s) | - |

*Predicted values in a solvent like DMSO-d₆. Actual values may vary.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. mdpi.com For a polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used, usually in positive ion mode. xml-journal.net

The ESI-MS spectrum is expected to show a prominent protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight plus the mass of a proton (158.20 + 1.01 = 159.21). amerigoscientific.com

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides evidence for the compound's structure. Key fragmentation pathways for this compound would likely include:

Neutral loss of water (H₂O) from the carboxylic acid group.

Neutral loss of formic acid (HCOOH) or carbon dioxide (CO₂). libretexts.org

Cleavage of the C-N bond connecting the propanoic acid group to the piperazine ring.

Characteristic fragmentation of the piperazine ring itself, leading to fragments with specific m/z values. xml-journal.net

Table 5: Predicted Key Mass Fragments for this compound (Positive ESI-MS/MS)

| m/z (Predicted) | Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 159.21 | [M+H]⁺ | Protonated molecular ion |

| 141.19 | [M+H - H₂O]⁺ | Loss of water |

| 113.10 | [M+H - HCOOH]⁺ | Loss of formic acid |

| 85.09 | [C₄H₉N₂]⁺ | Piperazine ring fragment after loss of propanoic acid moiety |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the piperazine ring, the secondary amine, the carboxylic acid, and the alkyl backbone.

The spectrum would likely display a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. docbrown.info The presence of the carbonyl group (C=O) from the carboxylic acid would result in a strong, sharp absorption peak typically found between 1700 and 1725 cm⁻¹. docbrown.info

The N-H stretching vibration of the secondary amine in the piperazine ring is expected to appear in the region of 3250-3500 cm⁻¹. scispace.com Additionally, C-H stretching vibrations from the alkyl chain and the piperazine ring would be observed around 2800-3000 cm⁻¹. scispace.com The region between 1000 and 1300 cm⁻¹ would contain C-N stretching vibrations. The fingerprint region, typically below 1500 cm⁻¹, would show a complex pattern of absorptions unique to the molecule, which can be used for its definitive identification by comparing it with a reference spectrum. docbrown.info

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 2500-3300 (broad) | Stretching |

| Carbonyl C=O | 1700-1725 (strong, sharp) | Stretching |

| Secondary Amine N-H | 3250-3500 | Stretching |

| Alkyl C-H | 2800-3000 | Stretching |

| C-N | 1000-1300 | Stretching |

Chiral Analytical Methods for Enantiomeric Purity Determination

This compound possesses a chiral center at the alpha-carbon of the propanoic acid moiety, meaning it can exist as two non-superimposable mirror images, or enantiomers. The determination of enantiomeric purity is critical, as different enantiomers can exhibit distinct pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for separating and quantifying enantiomers. nih.gov

The principle of chiral HPLC relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. nih.gov Several types of CSPs are commercially available and have been successfully used for the separation of chiral amines and carboxylic acids. These include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used and have shown broad applicability for the separation of a wide range of chiral compounds. nih.gov Columns such as Chiralpak® and Chiralcel® are common choices.

Macrocyclic glycopeptide-based CSPs: Antibiotics like vancomycin (B549263) and teicoplanin are used as chiral selectors. nih.gov These are particularly effective for separating chiral amino acids and related compounds. nih.gov

Crown ether-based CSPs: These are especially useful for the enantioseparation of primary amine compounds. nih.gov

The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. Mobile phases typically consist of a mixture of a nonpolar organic solvent (e.g., hexane (B92381) or heptane) and a more polar alcohol (e.g., isopropanol (B130326) or ethanol), with the addition of acidic or basic modifiers to improve peak shape and resolution. jocpr.com

Table 2: Common Chiral Stationary Phases for Enantiomeric Purity Determination

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Applicable Compound Classes |

| Polysaccharide-based | Chiralpak®, Chiralcel® | Broad range, including amines and carboxylic acids |

| Macrocyclic glycopeptide-based | Astec CHIROBIOTIC® | Amino acids and their derivatives |

| Crown ether-based | Crownpak® | Primary amines |

Advanced Hyphenated Techniques (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. rsc.org This technique is invaluable for the quantitative determination of this compound in complex matrices such as biological fluids and environmental samples. rsc.orgkuleuven.be

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, usually on a reversed-phase column (e.g., C18). nih.gov The eluent from the LC system is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like this compound. nih.gov

The ionized molecules are then subjected to two stages of mass analysis. In the first stage (MS1), the precursor ion (the molecular ion of the analyte) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). kuleuven.be The specific transition from a precursor ion to a product ion is highly selective for the target analyte, a process known as multiple reaction monitoring (MRM). scienceasia.org This high selectivity allows for accurate quantitation even at very low concentrations, with minimal interference from the sample matrix. scienceasia.org

Table 3: Illustrative LC-MS/MS Parameters for the Analysis of a Piperazine Derivative

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/water with formic acid |

| Flow Rate | 0.3-0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion(s) (m/z) | Specific fragments of the parent molecule |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Sample Preparation and Derivatization Strategies for Analytical Applications

Effective sample preparation is a critical step to ensure accurate and reliable analytical results, particularly when dealing with complex matrices. scispace.com The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and convert it into a form that is compatible with the analytical instrument. scispace.comthermofisher.com

For the analysis of this compound, solid-phase extraction (SPE) is a commonly employed technique for sample clean-up and concentration. scispace.com Depending on the sample matrix and the physicochemical properties of the analyte, different types of SPE sorbents can be used, such as reversed-phase (e.g., C18) or ion-exchange materials. scispace.com

Derivatization is a chemical modification process used to improve the analytical properties of a compound. mdpi.com For this compound, derivatization can be advantageous for several reasons:

Enhanced Detectability: The native molecule may have poor UV absorbance or ionization efficiency. Derivatization with a chromophoric or fluorophoric reagent can significantly enhance its detection by HPLC-UV or fluorescence detectors. libretexts.org For LC-MS analysis, derivatization can improve ionization efficiency. acs.org

Improved Chromatographic Properties: Derivatization can alter the polarity of the analyte, leading to better retention and peak shape on a given chromatographic column. sigmaaldrich.com

Given that this compound contains both a secondary amine and a carboxylic acid group, various derivatization strategies can be employed. The secondary amine can be derivatized with reagents such as dansyl chloride or 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). jocpr.comresearchgate.net The carboxylic acid group can be derivatized to form an ester or an amide. mdpi.com For example, piperazine-based derivatives have been used for the derivatization of carboxyl groups on peptides. nih.gov

Table 4: Common Derivatization Reagents for Secondary Amines and Carboxylic Acids

| Functional Group | Derivatizing Reagent | Purpose | Detection Method |

| Secondary Amine | Dansyl Chloride | Enhanced fluorescence | HPLC-Fluorescence |

| Secondary Amine | 4-chloro-7-nitrobenzofuran (NBD-Cl) | Enhanced UV absorbance | HPLC-UV |

| Carboxylic Acid | Alkyl Halides (in the presence of a base) | Ester formation for improved volatility | GC-MS |

| Carboxylic Acid | Amines (with a coupling agent) | Amide formation for improved chromatographic properties | LC-MS |

Applications of 2 Piperazin 1 Ylpropanoic Acid in Chemical Synthesis and Materials Science Non Biological/non Clinical

2-Piperazin-1-ylpropanoic Acid as a Synthetic Building Block

The distinct functionalities at different points of the this compound molecule allow for its sequential or selective reaction, making it a valuable building block in synthetic chemistry. The secondary amine in the piperazine (B1678402) ring and the carboxylic acid group provide two reactive centers for constructing larger, more elaborate molecular architectures.

As a synthetic intermediate, this compound and its derivatives are instrumental in building complex molecular frameworks. The piperazine moiety can undergo N-alkylation or N-arylation reactions, while the carboxylic acid can be converted into esters, amides, or other derivatives. This dual reactivity is particularly useful in multi-step syntheses.

For instance, derivatives such as 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester are synthesized via the N-alkylation of a substituted piperazine with an alpha-bromo ester. researchgate.netmdpi.com This reaction highlights a common synthetic strategy where the piperazine nitrogen acts as a nucleophile. The resulting product serves as a key precursor for constructing more complex molecules that feature an α,β-unsaturated keto scaffold. researchgate.netmdpi.com The general process involves a base-mediated reaction in a polar aprotic solvent, as detailed in the table below.

| Reaction Step | Description | Key Reagents | Solvent | Outcome |

| N-Alkylation | Nucleophilic substitution | Substituted Piperazine, Ethyl 2-bromo-2-methylpropanoate (B8525525), Cesium Carbonate | DMSO | Formation of the ester derivative of this compound |

| Purification | Column Chromatography | Silica (B1680970) Gel, Ethyl Acetate/Hexane (B92381) | N/A | Isolation of the pure complex molecule precursor |

This interactive table summarizes the synthetic utility of piperazine derivatives in constructing complex molecules.

The piperazine ring is recognized as a privileged scaffold in chemistry due to its conformational rigidity and synthetic accessibility. rsc.org When incorporated into a molecule like this compound, it provides a robust core for the development of chemical linkers. The propanoic acid portion acts as a handle for conjugation to other molecules, while the piperazine ring provides spacing and can significantly influence the physicochemical properties of the final construct.

Research into novel linkers has shown that incorporating a piperazine motif can dramatically increase the aqueous solubility of lipophilic molecules. acs.org This is a critical advantage in various chemical applications where solubility is a limiting factor. The piperazine scaffold, compared to more common linkers like polyethylene (B3416737) glycol (PEG), can offer a superior enhancement of solubility, making it a powerful tool in the design of functional molecules for aqueous systems. acs.org

Role in Ligand Design for Coordination Chemistry

The presence of multiple nitrogen and oxygen atoms makes this compound an excellent candidate for ligand design in coordination chemistry. The piperazine nitrogens and the carboxylate oxygens can act as donor atoms, binding to metal ions to form stable complexes. rsc.orgbiointerfaceresearch.com

Piperazine and its derivatives are well-established ligands capable of coordinating with a wide range of metal ions to form metal complexes. rsc.orgbiointerfaceresearch.com The nitrogen atoms in the piperazine ring act as Lewis bases, donating their lone pair of electrons to a metal center. The addition of the propanoic acid group introduces carboxylate oxygen donors, enhancing the chelating ability of the molecule. This allows for the formation of stable complexes with various transition metals. For example, piperazine-based ligands have been successfully used to synthesize complexes with cobalt (Co), copper (Cu), and zinc (Zn). biointerfaceresearch.com The synthesis typically involves the reaction of the ligand with a metal salt in a suitable solvent like methanol (B129727) or acetonitrile (B52724). biointerfaceresearch.com

| Metal Ion | Typical Geometry | Ligand Donor Atoms | Potential Application Area |

| Copper (II) | Square Planar, Tetrahedral | N, O | Catalysis, Materials Science |

| Cobalt (II) | Tetrahedral, Octahedral | N, O | Coordination Polymers, MOFs |

| Zinc (II) | Tetrahedral | N, O | Functional Materials |

| Cadmium (II) | Tetrahedral, Octahedral | N, O | Coordination Chemistry Studies |

This interactive table outlines the formation of metal complexes with piperazine-based ligands.

Chelation is the process by which a multidentate ligand binds to a single central metal ion at multiple points, forming a ring structure known as a chelate. This compound is a potential chelating agent due to its structure. The two nitrogen atoms of the piperazine ring and the two oxygen atoms of the deprotonated carboxylate group can all participate in coordination.

This arrangement allows for several possible coordination modes:

Bidentate N,N-Coordination: Both nitrogen atoms of the piperazine ring could bind to a metal center.

Bidentate N,O-Coordination: One nitrogen atom from the piperazine ring and one oxygen atom from the carboxylate group could coordinate to the metal. This is a common binding mode for amino acids and their derivatives.

Tridentate N,N,O-Coordination: Both piperazine nitrogens and one carboxylate oxygen could bind to a single metal ion, leading to the formation of two fused chelate rings and a highly stable complex.

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the steric environment, and the reaction conditions. The flexibility of the piperazine ring allows it to adopt different conformations (e.g., chair, boat) to accommodate the geometric preferences of the metal center. monash.edunih.gov

Exploration in Novel Material Development (e.g., functional organic materials)

The ability of this compound to act as both a versatile synthetic building block and a robust metal-coordinating ligand makes it a promising component for the development of novel functional organic materials. mdpi.com These materials are designed to have specific properties, such as porosity, conductivity, or unique optical characteristics.

One major area of application is in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.org In this context, the ligand would act as a "strut" or "linker" that connects metal ions or metal clusters (nodes) to form an extended one-, two-, or three-dimensional network. The length and flexibility of the ligand, along with its coordination behavior, are critical in determining the topology and properties of the resulting framework. monash.edunih.gov The porous nature of many MOFs makes them suitable for applications in gas storage and separation, while other functional materials derived from such ligands could find use as catalysts or sensors. rsc.orgresearchgate.net

Potential in Catalyst Development

The bifunctional nature of this compound, containing both a secondary amine and a carboxylic acid, presents opportunities for its use in the development of novel catalysts. Piperazine derivatives, in general, are recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with various transition metals. mdpi.combiointerfaceresearch.com These metal complexes can exhibit significant catalytic activity in a range of organic transformations.

Ligand Synthesis and Metal Complex Formation:

The secondary amine in the piperazine ring and the carboxylic acid group of this compound can both serve as coordination sites for metal ions. This allows for the formation of chelate structures, which can enhance the stability and catalytic performance of the resulting metal complexes. The synthesis of such catalysts would typically involve the reaction of this compound with a suitable metal salt. The specific properties of the resulting catalyst, including its activity and selectivity, would be influenced by the choice of the metal center, the reaction conditions, and the coordination geometry.

While specific studies on the catalytic applications of metal complexes derived from this compound are not extensively documented, the broader class of piperazine-containing ligands has shown promise. For instance, metal complexes with piperazine-based ligands have been investigated for their catalytic activity in oxidation reactions. mdpi.com

Potential Catalytic Applications:

Based on the known reactivity of similar compounds, potential catalytic applications for derivatives of this compound could include:

Oxidation Reactions: As demonstrated by other piperazine-containing metal complexes, there is potential for application in the catalytic oxidation of various organic substrates. mdpi.com

Carbon-Carbon Bond Forming Reactions: The formation of stable metal complexes could enable their use in cross-coupling reactions, which are fundamental in organic synthesis.

Asymmetric Catalysis: Chiral versions of this compound could be synthesized and used as chiral ligands for asymmetric catalysis, a critical technology for the synthesis of enantiomerically pure compounds.

Further research is necessary to synthesize and characterize metal complexes of this compound and to evaluate their efficacy in various catalytic processes.

Table of Potentially Catalytic Metals

| Metal | Potential Catalytic Reactions |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Copper (Cu) | Click chemistry, oxidation reactions |

| Rhodium (Rh) | Hydrogenation, hydroformylation |

| Ruthenium (Ru) | Metathesis, oxidation reactions |

| Cobalt (Co) | Oxidation, hydroformylation |

| Nickel (Ni) | Cross-coupling reactions |

Use in Materials Science:

In the realm of materials science, the bifunctional nature of this compound makes it a candidate for the synthesis of novel polymers and functional materials.

Monomer for Polymer Synthesis:

The presence of both a secondary amine and a carboxylic acid allows this compound to potentially act as an A-B type monomer in polycondensation reactions. This could lead to the formation of polyamides with unique properties conferred by the piperazine ring, such as altered solubility, thermal stability, and basicity. The synthesis of polymers from monomers containing pre-existing functional groups is a strategy to create materials with tailored properties. nih.govmdpi.com

Modification of Existing Polymers: